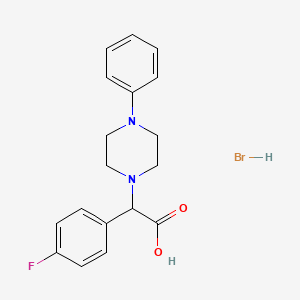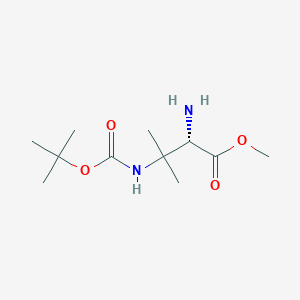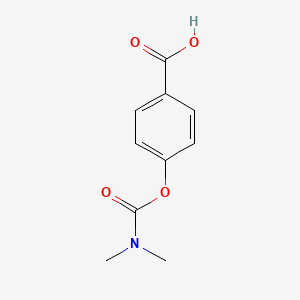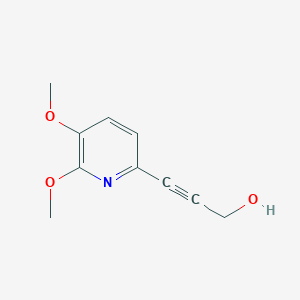
1-(1,1-二氟丙基)-3,5-二氟苯
描述
“(1,1-Difluoropropyl)benzene” is a chemical compound with the CAS Number: 74185-83-4 . It has a molecular weight of 156.18 and its IUPAC name is (1,1-difluoropropyl)benzene .
Molecular Structure Analysis
The molecular formula of “(1,1-Difluoropropyl)benzene” is C9H10F2 . The InChI Code is 1S/C9H10F2/c1-2-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 .Physical And Chemical Properties Analysis
“(1,1-Difluoropropyl)benzene” has a boiling point of 25/2mm .科学研究应用
有机金属化学和催化
1-(1,1-二氟丙基)-3,5-二氟苯及相关化合物在有机金属化学中起着关键作用。由于含有氟取代基团,它们可作为过渡金属催化中多用途的溶剂和配体,这些基团减少了从芳烃中捐赠π-电子密度的能力。这种性质使它们可用作基本上不配位的溶剂或易于被替代的配体,促进了一系列反应,包括使用适当活性的过渡金属配合物进行C-H和C-F键活化(Pike, Crimmin, & Chaplin, 2017)。
材料合成和结构化学
这些化合物在材料科学中发挥着关键作用,特别是在合成具有特定性质的聚合物方面。例如,使用3,5-二氟苯磺酰氯合成的一系列N-烷基-N-苯基-3,5-二氟苯磺酰胺单体,用于生产具有不同玻璃化转变温度的聚芳醚,表明了该化合物在影响聚合物性质方面的重要性(Andrejevic, Schmitz, & Fossum, 2015)。此外,涉及2,5-二氟苯基团的相互作用,特别是C–H⋯F相互作用,在晶体中起着重要作用,突显了这类化合物在理解分子间力和晶体工程中的重要性(Mocilac, Osman, & Gallagher, 2016)。
环境化学和生物降解
包括与1-(1,1-二氟丙基)-3,5-二氟苯密切相关的二氟苯衍生物,在合成制药和农药化学品中起着重要作用。它们的生物降解性质引起了极大关注。例如,微生物菌株Labrys portucalensis可以将二氟苯类化合物作为唯一的碳和能源来源进行生物降解,这为环境修复过程提供了见解(Moreira, Amorim, Carvalho, & Castro, 2009)。
安全和危害
作用机制
Target of Action
The primary targets of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene are currently unknown. The compound is structurally similar to other fluorinated compounds that have been studied
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Fluorinated compounds often interact with their targets by forming stable bonds, which can lead to changes in the target’s function .
Pharmacokinetics
The compound’s boiling point is 25 °c at 2 mmhg , suggesting that it may be volatile and could potentially be absorbed through inhalation.
生化分析
Biochemical Properties
1-(1,1-Difluoropropyl)-3,5-difluorobenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases involved in cell signaling, thereby altering the phosphorylation status of key proteins . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 1-(1,1-Difluoropropyl)-3,5-difluorobenzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, leading to changes in downstream signaling pathways . Furthermore, it can alter gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene vary with different dosages in animal models. At low doses, it may have minimal impact on physiological functions, while higher doses can lead to significant changes in metabolic pathways and potential toxicity . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. High doses can result in adverse effects, including organ toxicity and behavioral changes .
Metabolic Pathways
1-(1,1-Difluoropropyl)-3,5-difluorobenzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1-(1,1-Difluoropropyl)-3,5-difluorobenzene is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
1-(1,1-difluoropropyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4/c1-2-9(12,13)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTINMBFUKEDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501266404 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138445-46-1 | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoropropyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501266404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B1390501.png)
![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)











